7-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]-4,8-dimethyl-2H-chromen-2-one
Overview
Description
7-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic compound known for its diverse pharmacological properties. This compound belongs to the class of chromen-2-one derivatives, which are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]-4,8-dimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,8-dimethyl-2H-chromen-2-one.
Hydroxypropylation: The chromen-2-one derivative is then reacted with 2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Using batch reactors to control reaction conditions precisely.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylpiperazine derivatives.
Scientific Research Applications
7-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]-4,8-dimethyl-2H-chromen-2-one involves:
Molecular Targets: The compound primarily targets serotonin (5-HT1A and 5-HT2A) and dopamine (D2) receptors.
Pathways Involved: It acts as a partial agonist at serotonin receptors and an antagonist at dopamine receptors, similar to the mechanism of action of atypical antipsychotic drugs.
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: An atypical antipsychotic with a similar receptor binding profile.
Buspirone: An anxiolytic agent with partial agonist activity at serotonin receptors.
Uniqueness
7-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]-4,8-dimethyl-2H-chromen-2-one is unique due to its combined structural features of chromen-2-one and phenylpiperazine, which contribute to its diverse pharmacological activities .
Properties
IUPAC Name |
7-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]-4,8-dimethylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-17-14-23(28)30-24-18(2)22(9-8-21(17)24)29-16-20(27)15-25-10-12-26(13-11-25)19-6-4-3-5-7-19/h3-9,14,20,27H,10-13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJLYMXKTVCSMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(CN3CCN(CC3)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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